molecular formula C10H9ClF4S B14035718 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14035718
M. Wt: 272.69 g/mol
InChI Key: RDDPKKULLLEPDE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethylthio)benzene and 3-chloropropyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like toluene or tetrahydrofuran (THF). A catalyst such as N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

    Reaction Process: The 3-chloropropyl chloride is added dropwise to a solution of 4-fluoro-3-(trifluoromethylthio)benzene in the presence of the catalyst. The reaction mixture is then heated to a specific temperature (e.g., 45°C) and stirred for several hours to ensure complete reaction.

    Purification: The crude product is purified by techniques such as vacuum distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to the corresponding thiol.

    Addition Reactions: The benzene ring can undergo electrophilic addition reactions, where electrophiles such as halogens or nitro groups are added to the ring.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases.

Scientific Research Applications

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H9ClF4S

Molecular Weight

272.69 g/mol

IUPAC Name

4-(3-chloropropyl)-1-fluoro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

RDDPKKULLLEPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)SC(F)(F)F)F

Origin of Product

United States

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